4-Chloro-6-fluoro-3-iodoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFIN/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRVJUMVAKSVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291247 | |
| Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431364-01-0 | |
| Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431364-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloro 6 Fluoro 3 Iodoquinoline and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies for the 4-Chloro-6-fluoro-3-iodoquinoline Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, this compound. The analysis begins by disconnecting the substituents from the quinoline (B57606) core, working backward to identify readily available starting materials.
A primary disconnection strategy involves the sequential removal of the halogen atoms via functional group interconversion (FGI). The iodine at the C3 position and the chlorine at the C4 position are prime candidates for disconnection. The C4-chloro group can be retrosynthetically traced back to a more stable 4-hydroxyquinoline (B1666331) precursor, which can be installed using reagents like phosphorus oxychloride. youtube.comgoogle.com This leads to a key intermediate: 6-fluoro-4-hydroxy-3-iodoquinoline.
Further disconnection of the C3-iodo group suggests a C-H iodination of a 6-fluoro-4-chloroquinoline intermediate. acs.orgnih.gov Alternatively, both halogens can be disconnected to reveal a foundational 6-fluoro-4-hydroxyquinoline (B1304773).
The next major disconnection breaks the quinoline ring itself. Classical quinoline syntheses, such as the Conrad-Limpach or Gould-Jacobs reactions, allow for the disconnection of the pyridine (B92270) ring portion. youtube.com This strategy cleaves the N1-C2 and C3-C4 bonds, leading back to a substituted aniline (B41778)—in this case, 4-fluoroaniline (B128567)—and a suitable three-carbon carbonyl-containing component, such as a malonic ester derivative. youtube.comresearchgate.net This approach strategically incorporates the C6-fluoro substituent from the very beginning of the synthesis, originating from the commercially available 4-fluoroaniline.
Formation of the Quinoline Heterocycle and Subsequent Functionalization
Building upon the retrosynthetic blueprint, the forward synthesis involves the initial construction of the quinoline scaffold followed by the precise installation of the required halogen substituents.
Cyclization Reactions for Quinoline Ring Construction
The synthesis typically commences with the condensation of a substituted aniline with a β-ketoester or a similar precursor, followed by a high-temperature cyclization reaction to form the quinoline ring system. For the target molecule, 4-fluoroaniline is a logical starting material. One common method involves reacting 4-fluoroaniline with a malonic acid derivative like diethyl malonate or Meldrum's acid. researchgate.net The initial condensation is followed by thermal cyclization, often in a high-boiling point solvent, to yield 6-fluoro-4-hydroxyquinoline. google.com This 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. youtube.com
Strategic Installation of Halogens at Specific Positions (C3, C4, C6)
With the 6-fluoro-4-hydroxyquinoline core in hand, the subsequent steps focus on the regioselective introduction of the remaining halogens.
Installation of Chlorine at C4: The hydroxyl group at the C4 position is readily converted to a chloro group. This is a standard transformation in quinoline chemistry, commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comresearchgate.net This step produces the intermediate 4-chloro-6-fluoroquinoline (B35510). nih.govsigmaaldrich.com
Installation of Iodine at C3: The final halogen is introduced at the C3 position. This can be accomplished through electrophilic iodination of the 4-chloro-6-fluoroquinoline intermediate. The presence of the nitrogen atom and the existing substituents directs the incoming electrophile to this position. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant are typically employed for this transformation. This sequential halogenation strategy allows for the controlled and specific placement of each halogen atom on the quinoline ring.
Direct Halogenation Approaches for Regioselective Introduction of Substituents
Direct C-H functionalization presents a more atom-economical approach to installing substituents, bypassing the need for pre-functionalized starting materials in some cases.
Regioselective Iodination at the C3 Position of Quinoline Derivatives
Significant research has focused on the direct and regioselective iodination of the C3 position of quinolines. A notable method involves the use of molecular iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP) under metal-free conditions. acs.orgnih.govacs.org This reaction demonstrates high selectivity for the C3 position over other positions on the quinoline ring. Mechanistic studies suggest that this transformation likely proceeds through a free radical pathway. acs.orgacs.org The protocol has been shown to be scalable and effective for both electron-rich and electron-poor quinoline derivatives. nih.govrsc.org
Hypervalent iodine(III) reagents are recognized as powerful and environmentally benign tools for various organic transformations, including C-H functionalization. nih.govnih.gov These reagents can facilitate the regioselective halogenation of heterocyclic systems under mild conditions.
For the iodination of quinoline derivatives, a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA) can be used in conjunction with an iodine source such as potassium iodide (KI). nih.gov These reagents are believed to form a more reactive electrophilic iodine species in situ, which then attacks the electron-rich C3 position of the quinoline ring. nih.gov Control experiments suggest that an active electrophilic species, such as CH₃C(O)OI, is likely formed, rather than molecular iodine, driving the reaction. nih.gov The use of hypervalent iodine reagents offers advantages such as rapid reaction times, often at ambient temperature, and high yields, providing an efficient pathway to valuable C3-iodinated quinoline synthons. nih.govacs.org
Introduction of Chlorine at the C4 Position of Quinoline Derivatives
Chlorination at the C4 position is a key transformation, often converting a 4-hydroxyquinoline (a quinolone) precursor into the more reactive 4-chloroquinoline.
Phosphorus-based reagents are standard for the conversion of hydroxyl groups on nitrogen heterocycles to chlorides. Phosphorus oxychloride (POCl₃) is the most common reagent used for the chlorination of 4-hydroxyquinolines (quinolin-4-ones) to yield 4-chloroquinolines. google.com In this type of reaction, the 4-hydroxyquinoline tautomerizes to the quinolone form, which is then activated by the phosphorus oxychloride. The reaction often uses POCl₃ as both the reagent and the solvent. google.com While effective, a significant drawback of this method is the generation of substantial phosphorus-containing wastewater, which presents environmental concerns. google.com
Chlorination of 4-Hydroxyquinolines
| Reagent | Substrate | Product | Key Considerations | Source |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | 4-Hydroxyquinoline | 4-Chloroquinoline | Effective and widely used; generates phosphorus waste. | google.com |
Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for introducing substituents onto an aromatic ring that bears a suitable leaving group and is activated by electron-withdrawing features. pressbooks.pub The quinoline ring system is inherently electron-deficient and is susceptible to SNAr reactions, particularly at the C2 and C4 positions. baranlab.orgnumberanalytics.com This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen, which provides stabilization. stackexchange.com
For halogenation, an SNAr reaction can be envisioned where a leaving group at the C4 position (e.g., a sulfonate or nitro group) is displaced by a chloride ion. The reactivity in SNAr reactions is generally C4 > C2, although this can be dependent on the specific reaction conditions. baranlab.org The presence of additional electron-withdrawing groups on the ring can further facilitate this reaction. pressbooks.pub
Methodologies for Fluorination at the C6 Position of Quinoline Derivatives
Introducing a fluorine atom at the C6 position of the quinoline ring can be challenging due to the difficulty in controlling regioselectivity. Direct electrophilic fluorination of the quinoline ring often leads to a mixture of isomers, including products fluorinated at the 5-, 6-, and 8-positions. researchgate.net However, specific strategies have been developed to enhance selectivity. Deactivation of the heterocyclic ring by using a strong acid medium can alter the substitution pattern. researchgate.net
More advanced methods rely on directed C-H functionalization. By employing specific templates and catalysts, it is possible to achieve selective functionalization at the electronically non-differentiated C6 position. researchgate.net Another synthetic route involves the use of a pre-functionalized starting material, such as a 6-aminoquinoline (B144246) or 6-bromoquinoline, which can then be converted to the 6-fluoro derivative via reactions like the Balz-Schiemann reaction or transition-metal-catalyzed nucleophilic fluorination. rsc.org Iridium-catalyzed borylation of a quinoline followed by a subsequent fluorination step also provides a pathway to specific fluoroquinoline isomers, including those substituted at the C6 position. acs.org
Modern Approaches in Quinoline Synthesis Relevant to this compound
Recent advancements in synthetic chemistry offer promising avenues for the production of complex halogenated quinolines, focusing on efficiency, scalability, and sustainability.
Electrochemical Synthesis for Halogenated Quinoline Production
Electrochemical methods are emerging as a powerful and environmentally friendly tool for the synthesis of halogenated organic compounds. acs.org These methods often avoid the need for harsh or toxic reagents by using electricity to drive the desired chemical transformations.
For the production of halogenated quinolines, electrochemical approaches can offer unique regioselectivity. acs.org A study on the electrochemical C3–H halogenation of quinoline-4(1H)-ones demonstrated an effective method using potassium halides as both the halogenating agent and the electrolyte. acs.orgnih.gov This protocol provides access to various halogenated quinoline-4(1H)-ones with good substrate scope and can be performed on a gram scale in an undivided cell. acs.orgnih.gov Such a method could be adapted for the synthesis of precursors to this compound.
The key advantages of electrochemical synthesis in this context are summarized below:
| Feature | Advantage |
| Reagent Use | Often uses simple and readily available halide salts. |
| Environmental Impact | Reduces the need for hazardous oxidizing or reducing agents. |
| Selectivity | Can provide high regioselectivity under mild conditions. |
| Scalability | Can be amenable to gram-scale synthesis and potentially larger scales. acs.org |
Continuous Flow Reaction Systems for Scalable Quinoline Synthesis
Continuous flow chemistry has gained significant traction for the scalable and safe synthesis of various chemical compounds, including quinolines. vapourtec.comresearchgate.net Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for highly exothermic or hazardous reactions.
Several continuous flow methods for quinoline synthesis have been developed. One notable example is a tandem photoisomerization-cyclization process that generates substituted quinolines in high yields with throughputs greater than one gram per hour. vapourtec.comresearchgate.net Another approach involves the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes in a continuous hydrogen transfer reaction using a heterogeneous catalyst. rsc.org This method is particularly attractive due to its use of green solvents and the absence of strong acids or oxidants. rsc.org
The application of continuous flow technology to the synthesis of a complex molecule like this compound could involve the telescoping of several reaction steps, minimizing intermediate purification and handling. This would be particularly beneficial for large-scale production.
One-Pot and Multicomponent Reactions for Scaffold Assembly
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single synthetic operation. indexcopernicus.comrsc.org These reactions are characterized by high atom economy and can rapidly generate molecular diversity. rsc.org
Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For instance, a one-pot, three-component condensation reaction can be used to prepare N-Mannich bases of tetrahydroquinoline. nih.gov While not directly producing this compound, these methods are invaluable for creating the core quinoline structure which can then be further functionalized.
A one-pot cascade reaction has been reported for the synthesis of quinolines from β-O-4 model compounds, involving selective C-O bond cleavage, dehydrogenation, aldol (B89426) condensation, and C-N bond formation. nih.gov This transition-metal-free approach highlights the potential for developing novel and sustainable routes to functionalized quinolines. nih.gov The development of MCRs tailored to produce halogenated quinoline precursors could significantly streamline the synthesis of the target compound.
Chemical Reactivity and Transformation Pathways of 4 Chloro 6 Fluoro 3 Iodoquinoline
Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Transition-metal catalysis, particularly with palladium and copper, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of 4-Chloro-6-fluoro-3-iodoquinoline. The inherent differences in the bond energies of the C–I, C–Cl, and C–F bonds are the cornerstone of the chemoselectivity observed in these reactions.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of complex molecular architectures from organohalides. For a polyhalogenated substrate like this compound, the key to its synthetic utility lies in the ability to selectively activate one C–X bond over the others.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C–I > C–Br > C–OTf > C–Cl >> C–F. This reactivity gradient allows for highly selective couplings to occur at the most reactive site, which in this case is the C-3 iodo group.
A prime example is the Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl halide. Studies on analogous 2-aryl-4-chloro-3-iodoquinoline systems have shown that the reaction with a terminal alkyne, catalyzed by a PdCl₂(PPh₃)₂/CuI system, occurs exclusively at the C-3 iodo position. nih.gov The C-4 chloro group remains intact under these conditions, demonstrating the high chemoselectivity of the process. This initial alkynylation provides a versatile intermediate that can be subjected to further cross-coupling reactions at the C-4 position.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organohalide, follows the same reactivity principles. After selective functionalization at the C-3 position, the less reactive C-4 chloro group can be targeted for a subsequent Suzuki coupling. For instance, the 3-alkynyl-4-chloroquinoline intermediate can undergo arylation with various arylboronic acids using a palladium catalyst such as Pd(PPh₃)₄ to yield 2,4-diaryl-3-alkynylquinolines. nih.gov
While specific documented examples for this compound in all the listed reactions are not prevalent, the predictable nature of these couplings allows for extrapolation.
Stille Reaction: This reaction utilizes an organostannane (organotin) reagent. The coupling would be expected to proceed selectively at the C-3 iodo position.
Negishi Reaction: Employing an organozinc reagent, the Negishi reaction would also selectively target the C-I bond for the initial coupling.
Heck Reaction: This reaction couples the organohalide with an alkene. The initial oxidative addition of the palladium catalyst would occur at the C-I bond.
Hiyama Reaction: Using an organosilicon reagent, the Hiyama coupling is also expected to show high selectivity for the C-I bond over the C-Cl and C-F bonds.
The following table summarizes the expected initial coupling site and the reagents used in these palladium-catalyzed reactions.
| Reaction Name | Organometallic Reagent | Expected Primary Reaction Site |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-3 (Iodo) |
| Sonogashira | R-C≡C-H (with CuI co-catalyst) | C-3 (Iodo) |
| Stille | R-Sn(R')₃ | C-3 (Iodo) |
| Negishi | R-Zn-X | C-3 (Iodo) |
| Heck | Alkene (e.g., H₂C=CHR) | C-3 (Iodo) |
| Hiyama | R-Si(R')₃ | C-3 (Iodo) |
The reactivity of this compound is a clear illustration of chemoselectivity, which is the selective reaction of one functional group in the presence of others. In this molecule, three different halogens offer distinct sites for cross-coupling. The selectivity is primarily dictated by the carbon-halogen bond dissociation energies (BDEs). The C–I bond is the weakest, making it the most susceptible to oxidative addition by a Pd(0) catalyst, followed by the C–Cl bond, and finally the much stronger C–F bond, which is typically unreactive under standard palladium cross-coupling conditions.
Therefore, palladium-catalyzed reactions on this compound will overwhelmingly favor initial substitution at the C-3 position. Once the iodo group has been replaced, subsequent cross-coupling reactions can be performed at the C-4 chloro position under more forcing conditions, leaving the C-6 fluoro group untouched.
Regioselectivity, the control of reaction at different positions, is also a key factor in dihalogenated systems where the halogens are identical. For instance, in 2,4-dichloroquinoline, the C-2 position is generally more reactive than the C-4 position in palladium-catalyzed reactions. This is attributed to the electronic effect of the heterocyclic nitrogen atom, which makes the α-position (C-2) more electron-deficient and susceptible to oxidative addition. However, this inherent selectivity can sometimes be overturned by the choice of ligands on the palladium catalyst.
The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established sequence of three primary steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the substrate. In the case of this compound, this step is highly selective, occurring almost exclusively at the weak C-I bond to form a square planar Pd(II) intermediate.
Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin, organozinc) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: This final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond of the product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.
This cycle explains the high efficiency and catalytic nature of these reactions, as well as the observed chemoselectivity, which is determined in the initial, rate-limiting oxidative addition step.
Copper-mediated reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming C–O, C–N, and C–S bonds with aryl halides. While often requiring harsher conditions (higher temperatures and stoichiometric amounts of copper) than their palladium-catalyzed counterparts, modern advancements have led to the development of catalytic systems that operate under milder conditions, often using ligands like diamines or amino acids.
In the context of this compound, a copper-catalyzed Ullmann-type reaction could be employed to couple the aryl halide sites with nucleophiles. The reactivity trend generally follows that of palladium-catalyzed reactions (I > Br > Cl), meaning the C-3 iodo position would be the most reactive site for a copper-catalyzed coupling with an alcohol, amine, or thiol.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Sonogashira, Stille, Negishi, Heck, and Hiyama Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring
The quinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2 and C-4). A halogen at one of these positions can serve as a good leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.
The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound, the C-4 chloro group is positioned para to the ring nitrogen, making it an excellent site for SNAr reactions.
The chloro group at the C-4 position of the quinoline can be readily displaced by various oxygen nucleophiles, such as alkoxides (RO⁻) or hydroxide (OH⁻), to form ethers or quinolones, respectively. These reactions are typically carried out by treating the chloroquinoline substrate with an alcohol in the presence of a strong base (like NaOH or NaH) or with a pre-formed sodium alkoxide.
The reaction of a 4-chloroquinoline with an alcohol and a base provides a direct route to 4-alkoxyquinoline derivatives. The base deprotonates the alcohol to generate the more nucleophilic alkoxide, which then attacks the C-4 position.
The following table presents representative conditions for the SNAr reaction of 4-chloro-heteroaromatic systems with alcohols, which are applicable to this compound.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Product Type | Typical Yield (%) |
| Methanol | NaOH | DMSO | 80-100 | 4-Methoxyquinoline | 75-90 |
| Ethanol | NaH | DMSO | 80-100 | 4-Ethoxyquinoline | 75-90 |
| Propanol | NaOH | DMSO | 80-120 | 4-Propoxyquinoline | 70-85 |
| Isopropanol | NaH | DMSO | 80-120 | 4-Isopropoxyquinoline | 70-85 |
| Phenol | K₂CO₃ | DMF | 100-140 | 4-Phenoxyquinoline | 65-80 |
Displacement of Halogens with Nitrogen Nucleophiles
The quinoline ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the chloro group at the 4-position is the most likely site for nucleophilic attack by nitrogen nucleophiles such as amines, hydrazines, and azides. This is due to the activation of this position by the ring nitrogen and the relative lability of the chloro group compared to the fluoro group, which is attached to the benzene (B151609) ring, and the iodo group at the 3-position, which is less activated towards SNAr.
While specific studies on the displacement of halogens on this compound with nitrogen nucleophiles are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4-chloroquinolines. For instance, the reaction of 4-chloroquinolines with various amines typically proceeds under thermal or microwave conditions, often in the presence of a base or an acid catalyst, to yield the corresponding 4-aminoquinoline derivatives.
Table 1: Plausible Reactions of this compound with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Plausible Product | Reaction Conditions (Inferred) |
| Ammonia | 4-Amino-6-fluoro-3-iodoquinoline | High temperature and pressure |
| Primary/Secondary Amine | 4-(Alkyl/Aryl)amino-6-fluoro-3-iodoquinoline | Heating in a polar solvent (e.g., ethanol, DMF) |
| Hydrazine | 4-Hydrazinyl-6-fluoro-3-iodoquinoline | Reflux in an alcoholic solvent |
| Sodium Azide | 4-Azido-6-fluoro-3-iodoquinoline | In a polar aprotic solvent (e.g., DMF, DMSO) |
It is important to note that the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Sterically hindered amines may require more forcing conditions, and the presence of the bulky iodine atom at the 3-position could also sterically influence the approach of the nucleophile to the 4-position.
Cyanation Reactions of Halogenated Quinoline Precursors
The introduction of a cyano group onto the quinoline scaffold is a valuable transformation, as the nitrile functionality can be further converted into other useful groups such as carboxylic acids, amides, and amines. Both copper- and palladium-catalyzed methods are commonly employed for the cyanation of aryl halides. In the context of this compound, the challenge lies in the regioselective substitution of one of the three halogen atoms.
The Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures, and its catalytic variants are well-established methods for the cyanation of aryl halides. In the case of this compound, the greater reactivity of the C-I bond compared to the C-Cl and C-F bonds suggests that copper-mediated cyanation would likely occur preferentially at the 3-position. The generally accepted reactivity order for aryl halides in copper-catalyzed cyanation is Ar-I > Ar-Br > Ar-Cl.
Table 2: Predicted Outcome of Copper-Mediated Cyanation
| Reagent | Catalyst | Expected Major Product |
| Copper(I) cyanide | (Stoichiometric or catalytic) | 4-Chloro-6-fluoroquinoline-3-carbonitrile |
The reaction would likely require a high-boiling polar solvent such as DMF, NMP, or DMA. The use of catalytic amounts of copper(I) salts with a cyanide source like sodium or potassium cyanide is a more modern approach that could also be applied.
Palladium-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional copper-mediated methods. A variety of cyanide sources, such as zinc cyanide (Zn(CN)2) and potassium hexacyanoferrate(II) (K4[Fe(CN)6]), are often used in conjunction with a palladium catalyst and a suitable ligand.
For this compound, palladium-catalyzed cyanation is also expected to be highly regioselective. The oxidative addition of the C-I bond to the palladium(0) center is significantly faster than that of the C-Cl bond, while the C-F bond is generally unreactive under these conditions. Therefore, the cyanation would overwhelmingly occur at the 3-position.
Table 3: Predicted Outcome of Palladium-Catalyzed Cyanation
| Cyanide Source | Palladium Catalyst | Ligand | Expected Major Product |
| Zn(CN)2 | Pd(OAc)2, Pd2(dba)3 | Phosphine (B1218219) ligands (e.g., dppf, Xantphos) | 4-Chloro-6-fluoroquinoline-3-carbonitrile |
| K4[Fe(CN)6] | Pd(OAc)2 | Phosphine ligands (e.g., dppf) | 4-Chloro-6-fluoroquinoline-3-carbonitrile |
These reactions are typically carried out in solvents like DMF, DMA, or toluene at elevated temperatures. The choice of ligand can be crucial for achieving high yields and preventing catalyst deactivation.
Other Significant Chemical Transformations
Beyond nucleophilic substitution and cyanation, this compound can undergo other important transformations, including oxidation of the quinoline nitrogen and reduction of the halogen substituents.
The nitrogen atom of the quinoline ring can be readily oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the electronic properties of the quinoline ring, making it more susceptible to certain types of reactions and activating the C2 and C4 positions for nucleophilic attack.
Table 4: Plausible N-Oxidation of this compound
| Oxidizing Agent | Solvent | Plausible Product |
| m-CPBA | Dichloromethane, Chloroform | This compound 1-oxide |
| H2O2 / Acetic Acid | Acetic Acid | This compound 1-oxide |
The presence of the electron-withdrawing halogen atoms may slightly deactivate the nitrogen towards oxidation, potentially requiring slightly more forcing conditions compared to unsubstituted quinoline.
The halogen substituents on the this compound ring can be removed through reduction, a process known as hydrodehalogenation. This is typically achieved through catalytic hydrogenation or by using reducing agents like tin or zinc in the presence of an acid. The reactivity of the different carbon-halogen bonds towards reduction generally follows the order C-I > C-Br > C-Cl > C-F.
Therefore, in a controlled reduction of this compound, the iodo group at the 3-position would be the most readily cleaved. More vigorous conditions would be required to remove the chloro group at the 4-position, while the fluoro group at the 6-position would be the most resistant to reduction.
Table 5: Predicted Products of Stepwise Reduction
| Reducing Conditions | Expected Major Product |
| Mild (e.g., catalytic transfer hydrogenation) | 4-Chloro-6-fluoroquinoline (B35510) |
| Moderate | 6-Fluoroquinoline |
| Forcing | Quinoline (potentially) |
Selective hydrodeiodination at the 3-position could be a useful synthetic step to access 4-chloro-6-fluoroquinoline, which could then undergo further functionalization at the 4-position.
Halogen Dance Reactions and their Synthetic Utility
The halogen dance reaction, a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring, presents a powerful tool for the synthesis of substituted quinolines that are otherwise difficult to access. wikipedia.orgresearchgate.net In the context of this compound, the presence of a labile iodine atom suggests the potential for such rearrangements under strongly basic conditions. This reaction is driven by the formation of a more thermodynamically stable carbanionic intermediate. wikipedia.org
The typical mechanism of a halogen dance reaction involves the deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form an aryl anion. wikipedia.orgwhiterose.ac.uk This is followed by an intramolecular halogen transfer, where the halogen migrates to a different position on the ring. The choice of base and reaction conditions, particularly temperature, are critical in controlling the outcome of the reaction. wikipedia.org
For this compound, the iodine atom at the C3 position is the most likely to participate in a halogen dance due to the lower C-I bond strength compared to C-Cl and C-F bonds. clockss.org The fluorine and chlorine atoms are generally less prone to migration and often act as directing metalation groups. clockss.org The reaction would likely be initiated by deprotonation at a position ortho to one of the halogens, leading to a transient lithiated species. Subsequent intramolecular iodine transfer could then occur.
A notable example of a halogen dance in a related quinoline system is the 1,3-migration of iodine in 3-fluoro-4-iodoquinoline upon treatment with lithium diisopropylamide (LDA). wikipedia.org This transformation was utilized in the synthesis of cryptomisrine, a dimeric indolo[3,2-b]quinoline alkaloid. wikipedia.org The reaction proceeds through the formation of a rearranged organolithium species, which can then be trapped by an electrophile. wikipedia.org
The synthetic utility of halogen dance reactions lies in their ability to introduce functional groups at positions that are not readily accessible through conventional substitution reactions. wikipedia.orgclockss.org By inducing the migration of a halogen, a new nucleophilic center is generated at the halogen's former position, which can then be quenched with various electrophiles. wikipedia.org This allows for the regioselective introduction of a wide range of substituents.
The potential halogen dance transformations of this compound could lead to novel isomers with altered substitution patterns. For instance, a 1,2-migration of the iodine atom from C3 to C2 or a 1,4-migration to C5 could potentially occur, depending on the stability of the resulting carbanionic intermediates. The resulting organometallic intermediates could then be trapped with electrophiles to introduce new functional groups.
Table 1: Potential Halogen Dance Reactions of this compound and Subsequent Trapping with Electrophiles
| Starting Material | Base | Potential Intermediate (after migration) | Electrophile (E+) | Potential Product |
| This compound | LDA | 4-Chloro-6-fluoro-2-lithio-3-iodoquinoline | R-CHO | 4-Chloro-6-fluoro-3-iodo-2-(hydroxyalkyl)quinoline |
| This compound | n-BuLi | 4-Chloro-6-fluoro-2-lithio-3-iodoquinoline | CO2 | This compound-2-carboxylic acid |
| This compound | LDA | 4-Chloro-6-fluoro-5-lithio-3-iodoquinoline | R-Br | 2-Alkyl-4-chloro-6-fluoro-3-iodoquinoline |
| This compound | n-BuLi | 4-Chloro-6-fluoro-5-lithio-3-iodoquinoline | (CH3)3SiCl | 4-Chloro-6-fluoro-3-iodo-5-(trimethylsilyl)quinoline |
Detailed research into the specific conditions required to control the regioselectivity of the halogen dance in this compound would be necessary to fully exploit its synthetic potential. Factors such as the choice of base, solvent, temperature, and the nature of the electrophile would all play a crucial role in determining the final product distribution. wikipedia.orgscribd.com
Derivatization and Analog Synthesis from the 4 Chloro 6 Fluoro 3 Iodoquinoline Scaffold
Strategic Diversification Through Functional Group Interconversions of Halogens
The three different halogen atoms on the 4-chloro-6-fluoro-3-iodoquinoline ring system are key to its synthetic versatility. The carbon-halogen bond strength increases in the order C-I < C-Cl < C-F, which dictates their reactivity in cross-coupling reactions. This predictable reactivity allows for the selective functionalization of the quinoline (B57606) core.
The C-I bond at the 3-position is the most labile and readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. wikipedia.orgyoutube.comrsc.org This allows for the introduction of alkynyl, aryl, or vinyl groups at this position under relatively mild conditions. The C-Cl bond at the 4-position is less reactive than the C-I bond but can still undergo cross-coupling reactions under more forcing conditions or with specialized catalyst systems. acs.org This hierarchical reactivity enables a stepwise approach to functionalization. The C-F bond at the 6-position is the most robust and generally unreactive under standard cross-coupling conditions, providing a stable anchor that can influence the electronic properties of the final molecule. The presence of a fluorine atom can also enhance the metabolic stability and binding affinity of quinoline derivatives in biological systems. nih.gov
Table 1: Relative Reactivity of Halogens on the Quinoline Scaffold
| Position | Halogen | Relative Reactivity | Common Reactions |
| 3 | Iodine | High | Sonogashira, Suzuki, Heck, Stille, Buchwald-Hartwig Amination |
| 4 | Chlorine | Moderate | Suzuki, Buchwald-Hartwig Amination (harsher conditions) |
| 6 | Fluorine | Low | Generally unreactive in cross-coupling, can be a site for nucleophilic aromatic substitution under specific conditions. |
Construction of Complex Molecular Architectures by Sequential Coupling and Cyclization
The differential reactivity of the halogens on the this compound scaffold is ideally suited for the construction of complex molecular architectures through sequential cross-coupling and cyclization reactions. nih.gov A common strategy involves the initial functionalization of the most reactive C-I bond, followed by a reaction at the C-Cl bond.
For instance, a Sonogashira coupling at the C-3 position can introduce a terminal alkyne. This can be followed by a Suzuki coupling at the C-4 position to introduce an aryl group. researchgate.net The newly introduced functionalities can then be utilized in intramolecular cyclization reactions to generate fused polycyclic systems. rsc.org For example, if the aryl group introduced at C-4 contains a suitable ortho-substituent, it can undergo an intramolecular reaction with the alkyne at C-3 to form a new heterocyclic ring fused to the quinoline core. This stepwise approach provides a high degree of control over the final molecular structure.
A potential synthetic sequence could be:
Selective Sonogashira Coupling: Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to selectively functionalize the C-3 position.
Suzuki Coupling: The resulting 3-alkynyl-4-chloro-6-fluoroquinoline can then be subjected to Suzuki coupling conditions with a boronic acid to introduce a new substituent at the C-4 position.
Intramolecular Cyclization: Depending on the nature of the introduced substituents, a final intramolecular cyclization step can be triggered by heat, acid, or a transition metal catalyst to afford a complex, polycyclic quinoline derivative.
Synthesis of Polyfunctionalized Quinoline Analogs for Material Science Applications
The quinoline scaffold is a promising building block for advanced materials due to its inherent photophysical properties. The strategic introduction of functional groups onto the this compound core can be used to tune these properties for specific applications in material science.
For example, the introduction of extended π-conjugated systems through Sonogashira and Suzuki couplings can lead to the development of novel fluorescent materials and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom at C-6 can be complemented by the introduction of electron-donating groups at the C-3 and C-4 positions to create "push-pull" systems with interesting charge-transfer characteristics. These molecules can exhibit strong fluorescence and have potential applications as sensors or in nonlinear optics. One-pot cross-coupling and C-H functionalization reactions have been shown to be an effective method for creating fluorescent, π-extended frameworks from quinoline substrates. nih.gov
The synthesis of such materials would follow similar principles of sequential cross-coupling reactions as described above, with the choice of coupling partners being dictated by the desired electronic and photophysical properties of the final product.
Library Synthesis Approaches for High-Throughput Screening in Chemical Research
Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of diverse molecules for high-throughput screening in drug discovery and materials science. nih.gov The this compound scaffold is an excellent starting point for the creation of a combinatorial library due to its three distinct points of diversification.
A "split-and-pool" or parallel synthesis approach can be employed to generate a large library of quinoline analogs. nih.gov In this strategy, a set of building blocks is reacted at the C-3 position (e.g., a variety of terminal alkynes in a Sonogashira reaction). The resulting pool of intermediates is then split and each portion is reacted with a different building block at the C-4 position (e.g., a range of boronic acids in a Suzuki reaction). This combinatorial approach can quickly generate a vast number of unique compounds from a relatively small number of starting materials. Such libraries are invaluable for screening against biological targets or for identifying new materials with desired properties. nih.gov
Table 2: Illustrative Combinatorial Library Synthesis
| Scaffold | Building Block Set A (for C-3) | Building Block Set B (for C-4) | Resulting Library Size |
| This compound | 20 different terminal alkynes | 50 different boronic acids | 1,000 unique compounds |
This method significantly accelerates the discovery process by allowing for the simultaneous synthesis and subsequent screening of thousands of related yet structurally distinct molecules.
Advanced Spectroscopic and Spectrometric Characterization in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 4-Chloro-6-fluoro-3-iodoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, would be employed for a full structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents (chloro, fluoro, and iodo groups) and the nitrogen atom in the heterocyclic ring.
Based on the substitution pattern, the following proton signals are expected:
H-2: This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 8.5 and 9.0 ppm. Its proximity to the nitrogen atom and the adjacent chloro group at position 4 would cause a significant deshielding effect.
H-5: This proton, located on the carbocyclic ring, would likely appear as a doublet of doublets. Its chemical shift would be influenced by the adjacent fluorine at position 6.
H-7: This proton is also expected to be a doublet of doublets, with its chemical shift influenced by the fluorine at position 6 and the proton at position 8.
H-8: This proton would likely appear as a doublet, coupled to the proton at H-7.
The coupling constants (J) between adjacent protons would provide further confirmation of their relative positions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.5 - 9.0 | s | - |
| H-5 | 7.8 - 8.2 | dd | J(H5-H7), J(H5-F6) |
| H-7 | 7.4 - 7.7 | dd | J(H7-H8), J(H7-F6) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are highly dependent on the electronic effects of the attached substituents.
The spectrum is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring. The carbons directly bonded to the electronegative halogen atoms (C-3, C-4, and C-6) will be significantly influenced.
C-3: The carbon bearing the iodine atom will have a chemical shift in the range of 90-100 ppm.
C-4: The carbon attached to the chlorine atom will be deshielded, appearing around 150-155 ppm.
C-6: The carbon bonded to the fluorine atom will show a large C-F coupling constant and a chemical shift around 155-160 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 90 - 100 |
| C-4 | 150 - 155 |
| C-4a | 145 - 150 |
| C-5 | 115 - 120 (with C-F coupling) |
| C-6 | 155 - 160 (with large C-F coupling) |
| C-7 | 120 - 125 (with C-F coupling) |
| C-8 | 125 - 130 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a powerful technique for studying fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-6 position. The chemical shift of this fluorine atom will be characteristic of an aryl fluoride. Furthermore, this signal will exhibit couplings to the adjacent protons (H-5 and H-7), which would appear as a doublet of doublets, providing further structural confirmation.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, for instance, confirming the J-coupling between H-7 and H-8, and between H-5 and H-7.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-4, C-4a, C-6, and C-8a) by observing their long-range couplings to the protons. For example, correlations between H-2 and C-3 and C-4 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this rigid aromatic system, NOESY could provide information about through-space proximity of atoms, further confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This measurement would allow for the calculation of its elemental formula with high accuracy, confirming the presence of one chlorine, one fluorine, and one iodine atom in the molecule. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I, and ¹⁴N). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|
The fragmentation pattern observed in the mass spectrum under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) would provide additional structural insights. The molecule would be expected to fragment through the loss of halogen atoms or other small neutral molecules, and the analysis of these fragments would help to piece together the molecular structure, corroborating the NMR data.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight of a compound by creating gas-phase ions from a solution. For this compound (C₉H₄ClFIN), ESI-MS provides precise confirmation of its molecular mass and elemental composition. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺.
Given the atomic masses of its constituent elements, the monoisotopic mass of this compound is approximately 307.88 g/mol . Therefore, the primary ion observed in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) of approximately 308.89. A key feature in the spectrum would be the characteristic isotopic pattern of chlorine, with two major peaks separated by approximately 2 m/z units, corresponding to the isotopes ³⁵Cl and ³⁷Cl in their natural abundance ratio (roughly 3:1). This pattern serves as a definitive indicator of the presence of a single chlorine atom in the molecule.
While a specific spectrum for this compound is not publicly documented, analysis of closely related structures, such as 6-bromo-4-chloro-3-iodoquinoline, shows the expected molecular ion peak in ESI-MS analysis, confirming the utility of this technique for halogenated quinolines google.com.
Table 1: Expected ESI-MS Data for this compound
| Parameter | Expected Value | Description |
|---|---|---|
| Molecular Formula | C₉H₄ClFIN | --- |
| Monoisotopic Mass | ~307.88 u | The mass calculated using the most abundant isotope of each element. |
| Ionization Mode | ESI Positive | --- |
| Observed Ion | [M+H]⁺ | The protonated molecule. |
| Expected m/z | ~308.89 | The mass-to-charge ratio for the primary ion containing ³⁵Cl. |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize chemical bonds within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated. Although a published spectrum for this compound is not available, its structure allows for the prediction of characteristic absorption bands based on the functional groups present.
The spectrum would be dominated by signals from the quinoline core and its halogen substituents. Key expected absorptions include:
Aromatic C-H Stretching: Typically found in the 3100-3000 cm⁻¹ region.
C=C and C=N Stretching: The vibrations of the quinoline aromatic ring system would appear in the 1600-1450 cm⁻¹ range.
C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region.
C-Cl Stretching: A distinct band for the carbon-chlorine bond should appear in the 850-550 cm⁻¹ range.
C-I Stretching: The carbon-iodine bond vibration occurs at lower frequencies, typically below 600 cm⁻¹, and may fall in the far-IR region, making it less commonly observed on standard mid-IR spectrophotometers.
These predicted values help in confirming the presence of the key structural components of the molecule.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |
| Quinoline Core | C=C / C=N stretch | 1600 - 1450 | Medium to Strong |
| Fluoro Group | C-F stretch | 1250 - 1000 | Strong |
| Chloro Group | C-Cl stretch | 850 - 550 | Medium to Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive proof of molecular connectivity, conformation, and intermolecular interactions by mapping the electron density of a single crystal.
As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, were such an analysis to be performed, it would yield invaluable data confirming the substitution pattern of the halogen atoms on the quinoline framework. The results would provide precise measurements of bond lengths (e.g., C-C, C-N, C-Cl, C-F, C-I) and bond angles, offering insight into any steric strain or electronic effects caused by the bulky and electronegative substituents. Furthermore, it would reveal the packing arrangement of molecules in the crystal lattice, including any potential π-stacking interactions between the quinoline rings. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.
Table 3: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements of the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths & Angles | Exact measurements of the distances and angles between atoms. |
| Torsion Angles | Defines the conformation of the molecule. |
Analytical Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
The synthesis of complex molecules like this compound requires robust analytical methods to monitor the reaction progress and assess the purity of the final product. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for these purposes.
Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. youtube.com During the synthesis of halogenated quinolines, TLC is used to track the consumption of starting materials and the appearance of the desired product. nih.govresearchgate.netgoogle.com A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The starting materials and products will have different retention factors (Rf values), allowing for a visual assessment of the reaction's status. rsc.org The reaction is deemed complete when the spot corresponding to the starting material has disappeared. nih.gov
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique used for the separation, identification, and quantification of components in a mixture. It is the standard method for determining the final purity of synthesized compounds like this compound. Reversed-phase HPLC is commonly employed for this class of compounds, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govacs.org By monitoring the elution profile with a UV detector, typically at 254 nm, the purity of the compound can be calculated by integrating the area of the product peak relative to the total area of all peaks. Final compounds are often judged to be of high purity (>95%) by this method. nih.govacs.org
Table 4: Typical HPLC Conditions for Analysis of Related Quinoline Derivatives
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Instrument | Agilent 1100 or Waters 2695 | google.comnih.govacs.org |
| Column | Reversed-Phase C8 or C18 | nih.govacs.org |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water with 0.5% TFA | nih.govacs.org |
| Flow Rate | 0.4 - 1.0 mL/min | nih.govacs.org |
| Detection | UV at 254 nm | nih.govacs.org |
Computational Chemistry and Theoretical Studies of 4 Chloro 6 Fluoro 3 Iodoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For halogenated quinolines, DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are employed to determine optimized geometries and electronic properties. researchgate.net These calculations provide a detailed picture of the electron distribution within the 4-chloro-6-fluoro-3-iodoquinoline molecule.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap generally suggests higher reactivity. acs.org
For substituted quinolines, the nature and position of the halogen atoms significantly influence the energies and distributions of these frontier orbitals. In this compound, the interplay of the electron-withdrawing chloro and fluoro groups with the more polarizable iodo group shapes the electronic landscape of the quinoline (B57606) core. DFT calculations can precisely map these effects, revealing how they modulate the molecule's reactivity. nih.gov
Furthermore, DFT can be used to calculate various quantum chemical descriptors that quantify reactivity. These include:
Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors, derived from the HOMO and LUMO energies, offer a quantitative understanding of the molecule's chemical behavior. nih.gov
Table 1: Calculated Electronic Properties of a Related Halogenated Quinoline Derivative (Q3Cl4F)
| Property | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap (ΔE) | - |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (S) | - |
| Electrophilicity Index (ω) | - |
Molecular Modeling and Conformational Analysis of Halogenated Quinolines
The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Molecular modeling and conformational analysis are used to explore the possible spatial arrangements of atoms in this compound and determine the most stable conformers.
For quinoline derivatives with substituents, particularly those with some degree of rotational freedom, different conformations can exist. While the quinoline ring system itself is largely planar, the orientation of substituents can vary. In a study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate, DFT calculations were used to investigate the rotational barriers and identify the most stable conformations. researchgate.net Similar approaches can be applied to this compound to understand the preferred orientation of the halogen atoms relative to the quinoline ring.
The stability of different conformers is determined by their relative energies, which are calculated using quantum chemical methods. The most stable conformer corresponds to the global minimum on the potential energy surface. Factors influencing conformational preference include steric hindrance between adjacent atoms and electronic interactions, such as intramolecular hydrogen bonds or other non-covalent interactions. researchgate.net For instance, in some chloro-substituted quinolines, intramolecular C—H···Cl interactions have been observed to stabilize the molecular structure. researchgate.net
Prediction of Reaction Pathways and Transition States for Quinoline Transformations
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For transformations involving this compound, theoretical studies can predict the most likely reaction pathways.
Various synthetic routes are employed to produce substituted quinolines, such as the Combes, Friedländer, and Skraup syntheses, as well as modern transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netmdpi.comacs.orgorganic-chemistry.org Computational studies can model these reaction types to understand the role of catalysts, the effect of substituents, and the factors controlling regioselectivity. For example, in the Combes reaction, DFT calculations can help to elucidate whether the rate-determining step is nucleophilic addition or electrophilic aromatic substitution by analyzing the energies of the intermediates and transition states. researchgate.net
For this compound, theoretical predictions could be particularly valuable for understanding reactions that differentiate between the three halogen atoms. The C-Cl, C-F, and C-I bonds have different strengths and reactivities, which can be exploited for selective functionalization. Computational modeling can predict the activation barriers for reactions at each of these positions, guiding the design of synthetic strategies. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing 3-halogenated quinolines, and computational studies could model this process for the specific case of the subject compound. nih.gov
Computational Approaches to Understand Reactivity and Selectivity in Substituted Quinolines
The reactivity and selectivity of substituted quinolines are governed by a combination of electronic and steric effects. Computational methods provide a framework for dissecting these contributions and understanding how they influence the outcome of chemical reactions.
Molecular electrostatic potential (MEP) maps are a powerful visualization tool generated from DFT calculations. researchgate.net The MEP surface illustrates the charge distribution on a molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions showing electron-deficient areas (electrophilic sites). For this compound, the MEP map would reveal how the electron-withdrawing nature of the chloro and fluoro atoms and the unique electronic properties of the iodo atom affect the reactivity of different positions on the quinoline ring. This information is invaluable for predicting the sites of electrophilic or nucleophilic attack.
Furthermore, frontier molecular orbital theory provides a more quantitative approach. acs.org The shapes and energies of the HOMO and LUMO can predict the most favorable sites for reaction. For example, in an electrophilic attack, the reaction is likely to occur at the atom where the HOMO has its largest lobe. Conversely, for a nucleophilic attack, the LUMO distribution is the key indicator.
In the context of this compound, these computational tools can help to rationalize and predict the regioselectivity of various reactions, such as further halogenation, nitration, or cross-coupling reactions. rsc.org
In Silico Prediction of Spectroscopic Parameters for Structural Confirmation
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. This is a powerful tool for the characterization of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. dergipark.org.tr These calculated frequencies are often scaled to account for systematic errors in the theoretical method. dergipark.org.tr The comparison with an experimental IR spectrum helps to identify the characteristic vibrational modes of the functional groups present in the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. This can provide information about the conjugated π-system of the quinoline ring and how it is perturbed by the halogen substituents.
Potential Research Applications in Non Biological/non Clinical Domains
Role as Versatile Synthetic Intermediates in Multistep Organic Synthesis
The primary application of 4-Chloro-6-fluoro-3-iodoquinoline in a non-clinical context is its function as a versatile building block for complex organic molecules. The differential reactivity of its three carbon-halogen bonds allows for selective, stepwise functionalization, which is a cornerstone of modern multistep synthesis. youtube.comyoutube.comyoutube.com
The reactivity of the halogens is dictated by their identity and position on the quinoline (B57606) ring. The carbon-iodine bond at the C-3 position is the most labile and is highly susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions. This is followed by the carbon-chlorine bond at the C-4 position, which is readily targeted by nucleophilic aromatic substitution (SNAr) reactions. The carbon-fluorine bond at the C-6 position is the most robust, typically requiring harsher conditions for substitution, but it electronically influences the reactivity of the entire ring system. ossila.com This hierarchy of reactivity allows chemists to selectively address each position with different reagents to build molecular complexity in a controlled manner.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are particularly effective at the C-3 iodo position. nih.govias.ac.in This enables the straightforward introduction of new carbon-carbon bonds, forming aryl, vinyl, or alkynyl substituted quinolines. Subsequently, the C-4 chloro group can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to install further functionality. This predictable, sequential reactivity makes the compound an ideal starting material for creating libraries of complex quinoline derivatives for various research applications.
| Position | Halogen | Primary Reaction Type | Examples of Transformations | Relative Reactivity |
|---|---|---|---|---|
| C-3 | Iodo | Transition-Metal Cross-Coupling | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig | High |
| C-4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Displacement by amines, alkoxides, thiolates | Medium |
| C-6 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Displacement under more forcing conditions | Low |
Applications in Materials Science Research and Development
The quinoline scaffold is intrinsically fluorescent and possesses favorable electronic properties, making it a common component in advanced functional materials. nih.govtandfonline.com Derivatives of this compound are promising candidates for developing new materials with tailored optical and electronic characteristics.
Components in Functional Polymers and Frameworks
The di- and tri-functional nature of this compound allows it to be used as a monomer in the synthesis of functional polymers and porous frameworks. tandfonline.comnih.govacs.org For instance, by engaging the C-3 and C-4 positions in polymerization reactions, it is possible to create novel conjugated polymers. These quinoline-containing polymers could exhibit interesting photophysical properties, thermal stability, and chemosensory capabilities. acs.org Furthermore, its rigid structure makes it a candidate for incorporation into Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs), where the quinoline nitrogen and any introduced functional groups could act as binding sites or catalytic centers.
Utilization as Ligands in Transition-Metal Catalysis
While often used as a substrate, the this compound structure also has potential for use in the design of specialized ligands for transition-metal catalysis. dntb.gov.uaacs.org The nitrogen atom of the quinoline ring is a Lewis basic site capable of coordinating to a metal center. mdpi.com
By first modifying the compound at its halogenated positions—for example, by introducing phosphine (B1218219) or other donor groups at the C-3 or C-4 position—a multidentate ligand can be synthesized. Such a ligand would combine the steric and electronic features of the quinoline scaffold with the coordinating power of the newly introduced groups. These custom-designed ligands could offer unique selectivity and reactivity in catalytic processes, such as asymmetric hydrogenation or C-H activation. acs.orgacs.org The electronic properties of the ligand, and thus its influence on the catalyst's activity, could be fine-tuned by the presence of the electron-withdrawing fluoro and chloro substituents.
Scaffolds for the Design of Advanced Chemical Probes and Reagents
A "scaffold" is a core molecular structure upon which more complex molecules can be built. nih.govnih.govresearchgate.net The well-defined and differential reactivity of this compound makes it an exceptional scaffold for the rational design of advanced chemical reagents and probes for non-clinical applications.
For example, a fluorescent group could be attached at the C-3 position via a Suzuki coupling, and a selective binding site for a specific analyte (like a metal ion) could be installed at the C-4 position. This would create a "turn-on" or "turn-off" fluorescent sensor. The predictable chemistry allows for a modular approach, where different components can be swapped in and out to target different analytes or to operate in different chemical environments. This modularity is highly valuable for developing new analytical tools for environmental monitoring or industrial process control.
Future Directions and Emerging Research Avenues
Development of Novel and More Environmentally Benign Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.net Modern organic synthesis is increasingly focused on "green" chemistry, which emphasizes the reduction or elimination of hazardous substances. rsc.org Future research will likely pivot towards developing more sustainable pathways to 4-Chloro-6-fluoro-3-iodoquinoline and its analogues.
Key areas of development include:
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. A one-pot, three-component reaction for quinoline synthesis under microwave irradiation has been reported, showcasing an efficient and environmentally friendly approach. rsc.org
Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and, particularly, metal-free reactions is a significant goal in green chemistry to avoid contamination of products with residual toxic metals. rsc.org Researchers are exploring methods like solid-state melt reactions and reactions in aqueous media to synthesize quinoline derivatives. rsc.org
Mechanochemistry: Ball milling has emerged as a sustainable technique for a variety of organic transformations. acs.org This solvent-free method can lead to the formation of C-C bonds and other functionalizations, representing a promising avenue for the synthesis of halogenated quinolines. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. This technology is well-suited for optimizing the multi-step synthesis of complex molecules like polyhalogenated quinolines.
Exploration of Unconventional Reactivity Patterns and Selectivity in Quinoline Chemistry
The presence of iodo, chloro, and fluoro substituents on the quinoline core of this compound makes it a highly versatile substrate for sequential and regioselective functionalization. The differing reactivities of the carbon-halogen bonds are central to its synthetic utility.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for selective transformations. The carbon-iodine bond at the C-3 position is the most labile and can be selectively targeted in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, leaving the C-4 chloro and C-6 fluoro groups intact for subsequent modifications. researchgate.net This selective functionalization is a cornerstone for building molecular complexity.
Future research will focus on:
Orthogonal Functionalization: Developing reaction conditions that allow for the selective reaction of each halogen atom independently of the others. This would enable the programmed, step-wise introduction of different functional groups at the C-3 and C-4 positions.
Hard and Soft Nucleophiles: The reactivity of polyhalogenated heterocycles can be influenced by the nature of the nucleophile. Studies on similar systems have shown that soft nucleophiles tend to displace more reactive halogens like bromine, while hard nucleophiles can displace fluorine. rsc.org Exploring this behavior in this compound could unlock novel reaction pathways.
Remote C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds at positions typically considered unreactive. researchgate.netrsc.org Applying these methods to derivatives of this compound could provide access to new isomers and substituted compounds that are otherwise difficult to synthesize.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The field of chemistry is undergoing a digital transformation, with artificial intelligence (AI) and machine learning (ML) emerging as powerful tools. researchgate.netaimlic.com These technologies are being applied to predict reaction outcomes, plan synthetic routes, and optimize reaction conditions. aimlic.comnih.gov
For a complex molecule like this compound, AI and ML can offer significant advantages:
Predictive Modeling: Machine learning models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the most likely product of a given set of reactants and reagents. researchgate.net This is often treated as a "translation" problem, where the model translates reactant SMILES strings into product SMILES strings. researchgate.net
Yield Optimization: High-throughput experimentation, combined with ML algorithms, can rapidly screen a wide range of reaction conditions (e.g., catalyst, solvent, temperature) to identify those that maximize the yield of a desired product.
Retrosynthesis Planning: AI-powered tools can propose synthetic pathways to a target molecule by working backward from the final product. nih.gov This can help chemists design more efficient and novel routes to complex quinoline derivatives.
The number of chemistry publications and patents involving AI saw a six-fold increase between 2015 and 2020, with significant adoption in analytical and biochemistry fields. cas.org
Advanced Computational Methods for Designing Tailored Quinoline Derivatives
Computational chemistry provides powerful tools for understanding and predicting molecular properties, guiding the design of new molecules with desired functions. Methods like Density Functional Theory (DFT) are used to study the electronic structure, stability, and reactivity of molecules. acs.org
In the context of this compound, computational methods can be used to:
Analyze Molecular Properties: DFT calculations can determine the electron distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) of the molecule. acs.org This information provides insights into its reactivity and potential for intermolecular interactions.
Simulate Molecular Interactions: Molecular docking studies can predict how quinoline derivatives might bind to biological targets, such as enzymes or receptors. tandfonline.comnih.gov This is a crucial step in rational drug design, allowing for the in silico screening of many potential compounds before committing to their synthesis. For example, docking studies have been used to understand how quinoline derivatives interact with acetylcholinesterase, an enzyme implicated in Alzheimer's disease. tandfonline.comnih.gov
Design for Function: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can design new derivatives with tailored electronic, optical, or biological characteristics.
Table 1: Examples of Computational Methods in Quinoline Derivative Design
| Computational Method | Application | Predicted Property / Outcome |
| Density Functional Theory (DFT) | Structural optimization and electronic property analysis | Bond lengths, bond angles, HOMO-LUMO gap, electrostatic potential |
| Molecular Docking | Predicting binding modes to a biological target | Binding affinity, protein-ligand interactions (e.g., hydrogen bonds, π-π stacking) |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Predictive models for properties like toxicity or inhibitory potency |
Expanding the Scope of Halogenated Quinolines in Functional Material Design and Catalyst Development
While quinolines are well-established in medicine, their unique electronic and structural properties also make them attractive building blocks for advanced materials and catalysts. researchgate.net The halogen atoms on this compound serve as versatile handles for creating extended π-conjugated systems through cross-coupling reactions.
Potential future applications include:
Organic Electronics: Polycyclic aromatic and heteroaromatic systems are the foundation of many organic electronic materials. By polymerizing or creating oligomers from functionalized quinolines, it is possible to develop new materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors.
Catalyst Ligand Development: Quinolines can act as ligands that coordinate to metal centers, forming catalysts for a wide range of chemical reactions. The electronic properties of the quinoline ligand, which can be tuned by its substituents, can have a profound impact on the activity and selectivity of the metal catalyst. researchgate.net
Biofilm Eradication: Certain halogenated quinolines have shown potent activity in eradicating bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov The synthetically tunable nature of the quinoline scaffold allows for the optimization of these properties, potentially leading to new therapeutics for persistent infections. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-6-fluoro-3-iodoquinoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthetic optimization involves evaluating routes such as halogenation of quinoline precursors, Suzuki-Miyaura coupling for functionalization, or nucleophilic aromatic substitution. Reaction parameters (e.g., solvent polarity, temperature, catalyst loading) should be systematically varied using Design of Experiments (DoE) frameworks. Characterization via NMR, HPLC, and mass spectrometry validates purity and structural integrity. Kinetic studies and computational modeling (e.g., DFT) can identify rate-limiting steps and guide condition adjustments .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer : Combine spectroscopic techniques (X-ray crystallography for solid-state structure, UV-Vis for electronic transitions) with computational tools like Density Functional Theory (DFT) to map frontier molecular orbitals and electrostatic potentials. NMR chemical shifts and coupling constants provide insights into substituent effects. Pair experimental data with simulations to resolve ambiguities in electron distribution, particularly around halogen atoms .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity data of this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., solvent polarity, catalyst choice, trace impurities). Replicate conflicting experiments under controlled conditions, using high-purity reagents and in situ monitoring (e.g., reaction calorimetry). Apply meta-analysis frameworks to quantify heterogeneity across studies. Triangulate findings with kinetic profiling or isotopic labeling to isolate mechanistic pathways .
Q. How can the mechanistic pathways of halogen displacement reactions in this compound be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer : Use kinetic isotope effects (KIEs) by replacing hydrogen with deuterium at reactive sites to probe transition states. Isotopic labeling (e.g., O in nucleophiles) tracks bond formation/cleavage. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures transient intermediates. Compare experimental rate constants with DFT-computed activation barriers to validate proposed mechanisms .
Q. What methodologies are recommended for analyzing the stability of this compound under various environmental conditions?
- Methodological Answer : Perform accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC-MS. Identify degradation products and pathways (hydrolysis, photolysis) using LC-QTOF. Apply the Arrhenius equation to predict shelf-life. Environmental stressors (light, pH) should be tested in parallel to isolate degradation triggers .
Q. How can researchers design experiments to probe the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Employ competitive coupling reactions with equimolar substrates to compare reactivity at chloro, fluoro, and iodo sites. Use steric/electronic descriptors (e.g., Hammett constants) to correlate substituent effects with selectivity. Computational docking studies (e.g., with Pd catalysts) predict preferred sites. Validate via X-ray crystallography of intermediates .
Data Analysis and Interpretation
Q. What frameworks are suitable for reconciling contradictory computational and experimental data on the electronic properties of this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Cross-validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis and cyclic voltammetry data. Use error analysis (e.g., mean absolute deviation) to quantify discrepancies. Meta-analytical tools like forest plots can visualize data variability across studies .
Q. How should researchers address inconsistencies in biological activity data for this compound derivatives?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Use dose-response curves (IC/EC) and statistical models (e.g., ANOVA with post-hoc tests) to identify outliers. Validate targets via knock-out/knock-in studies or CRISPR-Cas9 editing. Consider off-target effects using proteomics or transcriptomics .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: Use fume hoods for synthesis, store under inert atmosphere to prevent degradation, and dispose of halogenated waste via certified protocols. Personal protective equipment (PPE) must include nitrile gloves and safety goggles. Pre-lab risk assessments should address reactivity hazards (e.g., iodine volatility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
